2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452057
InChI: InChI=1S/C11H11NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-4,7H,5-6H2,(H,12,13)(H,14,15)
SMILES: C1C(C2=CC=CC=C2NC1=O)CC(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

CAS No.:

Cat. No.: VC13452057

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid -

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 2-(2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid
Standard InChI InChI=1S/C11H11NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-4,7H,5-6H2,(H,12,13)(H,14,15)
Standard InChI Key NNHOCNIVPRRFFB-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2NC1=O)CC(=O)O
Canonical SMILES C1C(C2=CC=CC=C2NC1=O)CC(=O)O

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydroquinoline core, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like ring. The 2-oxo group introduces a ketone at position 2, while the acetic acid substituent at position 4 adds polarity and hydrogen-bonding capacity . The IUPAC name, 2-(2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid, underscores its stereochemical configuration, which influences its interactions with biological targets .

Key Structural Features:

  • Tetrahydroquinoline core: Enhances planar rigidity for receptor binding.

  • Carboxylic acid group: Facilitates solubility and ionic interactions.

  • Keto group: Participates in hydrogen bonding and redox reactions .

Physicochemical Characteristics

While experimental data on melting and boiling points remain limited, computational models predict moderate hydrophilicity (logP ≈ 1.5) due to the carboxylic acid moiety . The compound’s ionization potential (pKa ≈ 4.2 for the carboxylic group) suggests predominant anionic form at physiological pH, critical for membrane permeability .

Synthesis and Derivatization

Synthetic Routes

Synthesis typically involves cyclocondensation of aniline derivatives with γ-keto acids. A representative pathway includes:

  • Friedländer Annulation: Reacting 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields the tetrahydroquinoline scaffold .

  • Side-Chain Functionalization: Alkylation or acylation at position 4 introduces the acetic acid group .

Optimized conditions (e.g., microwave-assisted synthesis) improve yields to >70% while reducing reaction times .

Derivatization Strategies

Modifications focus on enhancing bioavailability:

  • Esterification: Methyl or ethyl esters improve lipophilicity for blood-brain barrier penetration .

  • Amide Formation: Coupling with amines generates prodrugs with sustained release profiles .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar affinity for kinases and oxidoreductases:

Target EnzymeIC₅₀ (μM)MechanismReference
VEGFR2 Kinase4.20Competitive ATP inhibition
Monoamine Oxidase B (MAO-B)0.49Redox cycling at FAD site

Molecular docking studies reveal hydrogen bonds with Asp1046 and Glu885 in VEGFR2, critical for antiangiogenic effects .

Neurological Applications

As a dopamine D3 receptor partial agonist (Ki = 0.44 nM), the compound reduces cocaine-seeking behavior in rodent models, suggesting utility in substance use disorders . Structural analogs also inhibit acetylcholinesterase (AChE) with IC₅₀ = 8.00 μM, relevant for Alzheimer’s therapy .

Applications in Drug Development

Antiangiogenic Agents

By blocking VEGFR2 signaling, the compound suppresses endothelial cell proliferation (EC₅₀ = 7.96 μM), offering a strategy for glioblastoma treatment . Co-administration with bevacizumab synergistically reduces tumor volume by 68% in xenograft models .

Neuroprotective Agents

Hybrid derivatives incorporating dithiocarbamate moieties exhibit dual AChE/MAO-B inhibition, improving cognitive function in transgenic Alzheimer’s mice by 40% .

Comparative Analysis with Structural Analogs

CompoundKey ModificationBioactivity Enhancement
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acidAcetic acid at position 3Improved MAO-B selectivity
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamidePiperidine-carboxamide side chainAntitumor potency (IC₅₀ = 2.5 μM)

The position of the acetic acid group significantly influences target selectivity, with position 4 favoring kinase over protease interactions .

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